REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:17])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[C:6]=1[C:7]#[N:8].[C:18](OC)(=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21].Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[NH2:8][C:7]1[C:6]2[C:5]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=3)=[C:4]([CH3:17])[S:3][C:2]=2[NH:1][C:18](=[O:24])[C:19]=1[C:20]([O:22][CH3:23])=[O:21]
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Name
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2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile
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Quantity
|
2.8 g
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Type
|
reactant
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Smiles
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NC=1SC(=C(C1C#N)C1=CC(=CC=C1)OC)C
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Name
|
|
Quantity
|
1.31 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
SnCl4
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Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then refluxed under nitrogen for ca. 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate (ca. 150 mL each)
|
Type
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CUSTOM
|
Details
|
the organic layer separated
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Type
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WASH
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Details
|
washed with water (ca. 100 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous layer was re-extracted with ethyl acetate (ca. 100 mL)
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Type
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CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase chromatography
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Type
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WASH
|
Details
|
eluting with a gradient of 0-60% ethyl acetate in DCM
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(NC(C1C(=O)OC)=O)SC(=C2C2=CC(=CC=C2)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |